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molecular formula C9H9NO2 B7868318 2(3H)-Benzoxazolone, 5,7-dimethyl- CAS No. 89227-90-7

2(3H)-Benzoxazolone, 5,7-dimethyl-

Cat. No. B7868318
M. Wt: 163.17 g/mol
InChI Key: BUNKQSAUICUXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071863

Procedure details

A mixture of 2-amino-4, 6-dimethylphenol (6.86 g, 50 mmoles) and urea (6.01 g, 100 mmoles) was heated at 170° C. for 1 hour. After cooling the resulting solid was dissolved in hot ethanol and recrystallized to give 6.05 g of the title compound.
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].N[C:12](N)=[O:13]>C(O)C>[CH3:8][C:6]1[CH:5]=[C:4]([CH3:9])[C:3]2[O:10][C:12](=[O:13])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
6.86 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1)C)C)O
Name
Quantity
6.01 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting solid
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=C(NC(O2)=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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